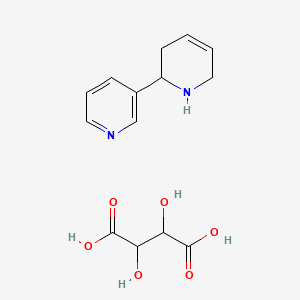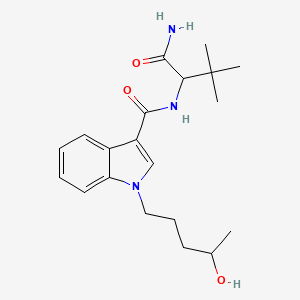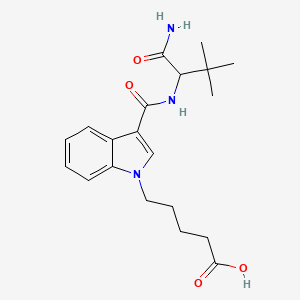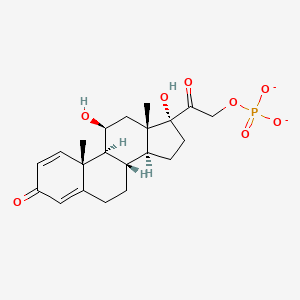
D,L-Anatabine tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,S)-Anatabine (tartrate) is a minor alkaloid found in plants of the Solanaceae family, including tobacco, green tomatoes, peppers, and eggplants. It is structurally similar to nicotine and has garnered interest due to its potential therapeutic applications, particularly as an inhibitor of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Anatabine (tartrate) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Cyclization: A cyclization reaction forms the bipyridine structure.
Resolution: The racemic mixture is resolved to obtain the (R,S)-isomer.
Tartrate Formation: The final step involves the formation of the tartrate salt by reacting (R,S)-Anatabine with tartaric acid under controlled conditions.
Industrial Production Methods
Industrial production of (R,S)-Anatabine (tartrate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and resolution processes.
Purification: High-performance liquid chromatography (HPLC) or crystallization techniques to ensure high purity.
Quality Control: Rigorous testing to meet pharmaceutical standards.
化学反应分析
Types of Reactions
(R,S)-Anatabine (tartrate) undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can modify the bipyridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
科学研究应用
Chemistry
In chemistry, (R,S)-Anatabine (tartrate) is used as a model compound to study the behavior of alkaloids and their derivatives. Its structural similarity to nicotine makes it a valuable tool for comparative studies.
Biology
Biologically, (R,S)-Anatabine (tartrate) has been shown to inhibit the production of amyloid-beta peptides, which are associated with Alzheimer’s disease. This inhibition occurs through the reduction of β-cleavage of amyloid precursor protein (APP) and the inhibition of BACE-1 transcription .
Medicine
In medicine, (R,S)-Anatabine (tartrate) is being explored for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease. Its ability to lower amyloid-beta levels in vitro and in vivo makes it a promising candidate for further research .
Industry
Industrially, (R,S)-Anatabine (tartrate) is used in the development of pharmaceuticals targeting neurodegenerative conditions. Its production and purification processes are optimized for large-scale manufacturing.
作用机制
(R,S)-Anatabine (tartrate) exerts its effects primarily by inhibiting the production of amyloid-beta peptides. This inhibition is achieved through:
Reduction of β-Cleavage: It impacts the β-cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta production.
Inhibition of BACE-1: It inhibits the transcription of BACE-1, an enzyme crucial for amyloid-beta production.
NF-κB Activation: It also inhibits NF-κB activation, which is involved in inflammatory responses
相似化合物的比较
Similar Compounds
Nicotine: Structurally similar but with different pharmacological effects.
Anabasine: Another tobacco alkaloid with distinct biological activities.
Cytisine: A plant alkaloid with smoking cessation properties.
Uniqueness
(R,S)-Anatabine (tartrate) is unique due to its dual action on amyloid-beta production and NF-κB activation. This dual mechanism makes it particularly interesting for research into neurodegenerative diseases, setting it apart from other similar compounds .
属性
分子式 |
C14H18N2O6 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H12N2.C4H6O6/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h1-4,6,8,10,12H,5,7H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI 键 |
YNIQLVONLDUCKG-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid](/img/structure/B10765933.png)
![dipotassium;[(2S,3S,4S,5S,6S)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765940.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10765945.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10765953.png)
![(8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10765957.png)




![(9S,14R,17R,23S,24R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B10766000.png)
![(2R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10766001.png)
![[(2S,3R,4S,6S)-6-[(2S,4S,5R,6S)-2-[(2R,3S,4R)-4-[(2S,3R,6E,9S,10S,12R,13S,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766029.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B10766049.png)